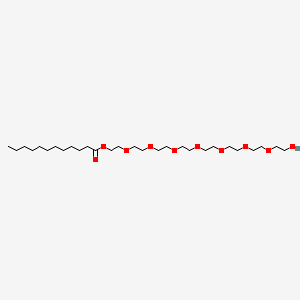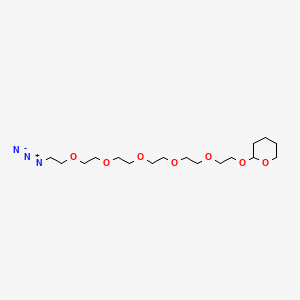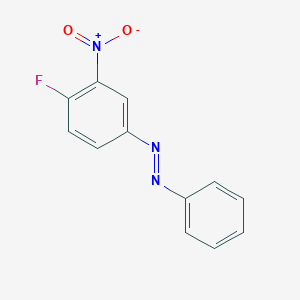![molecular formula C19H28N2O3 B11937976 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and undec-10-enehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials and corrosion inhibitors.
作用機序
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide involves its interaction with molecular targets and pathways. The compound’s hydrazide group allows it to form stable complexes with metal ions, which can inhibit corrosion processes. Additionally, its aromatic structure enables it to participate in various biochemical interactions .
類似化合物との比較
Similar Compounds
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound shares a similar structure but has a benzene ring instead of an undec-10-ene chain.
(E)-3,4-dihydroxy-N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide: Another similar compound with a naphthalene ring instead of an undec-10-ene chain.
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties.
特性
分子式 |
C19H28N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]undec-10-enamide |
InChI |
InChI=1S/C19H28N2O3/c1-3-4-5-6-7-8-9-10-11-19(23)21-20-15-16-12-13-17(22)18(14-16)24-2/h3,12-15,22H,1,4-11H2,2H3,(H,21,23)/b20-15+ |
InChIキー |
ZWXXNDKTBRJUAF-HMMYKYKNSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCCCC=C)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCCCCCCCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)



![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)




![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)


